molecular formula C5H4ClF2NO2S2 B6192610 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2648962-47-2

2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B6192610
CAS No.: 2648962-47-2
M. Wt: 247.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a sulfonyl chloride group

Chemical Reactions Analysis

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: The difluoroethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Therefore, 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride can be used as a building block in drug design.

    Material Science: The unique electronic properties of the thiazole ring make this compound useful in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: The compound can be used to study the interactions between small molecules and biological targets, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride involves its interaction with molecular targets through the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The difluoroethyl group can modulate the compound’s lipophilicity and electronic properties, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives with different substituents, such as:

    2-(1,1-Difluoroethyl)-1,3-thiazole: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.

    1,3-Thiazole-5-sulfonyl chloride: Lacks the difluoroethyl group, resulting in different electronic properties and reactivity.

    2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide:

The presence of both the difluoroethyl and sulfonyl chloride groups in 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride makes it unique, offering a combination of reactivity and electronic properties that can be exploited in various scientific research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride involves the reaction of 2-amino-1,3-thiazole-5-sulfonic acid with 1,1-difluoroethane and thionyl chloride.", "Starting Materials": [ "2-amino-1,3-thiazole-5-sulfonic acid", "1,1-difluoroethane", "thionyl chloride" ], "Reaction": [ "To a solution of 2-amino-1,3-thiazole-5-sulfonic acid in dry dichloromethane, add 1,1-difluoroethane dropwise under stirring at room temperature.", "Add thionyl chloride dropwise to the reaction mixture and stir for 2-3 hours at room temperature.", "Filter the precipitated solid and wash with cold dichloromethane.", "Dry the product under vacuum to obtain 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride as a white solid." ] }

CAS No.

2648962-47-2

Molecular Formula

C5H4ClF2NO2S2

Molecular Weight

247.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.